molecular formula C21H24N2O2 B4992551 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone

2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B4992551
M. Wt: 336.4 g/mol
InChI Key: UIEZDCKMISUXGF-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Indenyl Intermediate: The indene ring is hydrogenated to form the 2,3-dihydro-1H-inden-5-yloxy intermediate.

    Piperazine Derivatization: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction.

    Coupling Reaction: The two intermediates are coupled using appropriate reagents and conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the indene moiety.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylpiperazin-1-yl)ethanone: Lacks the indene moiety.

    2-(2,3-Dihydro-1H-inden-5-yloxy)ethanone: Lacks the piperazine moiety.

    Other Piperazine Derivatives: Compounds with similar piperazine structures but different substituents.

Uniqueness

2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the combination of the indene and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(16-25-20-10-9-17-5-4-6-18(17)15-20)23-13-11-22(12-14-23)19-7-2-1-3-8-19/h1-3,7-10,15H,4-6,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEZDCKMISUXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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